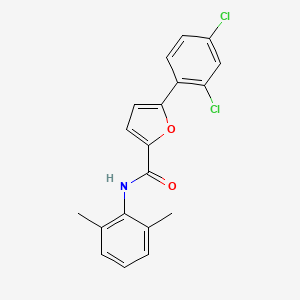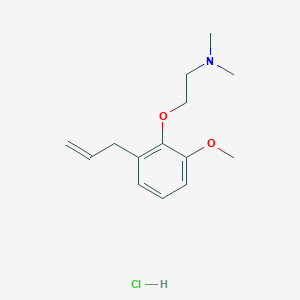![molecular formula C10H6ClF3N2O B6006618 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CF3-Phenol and has a molecular formula of C10H6ClF3N2O.
Wirkmechanismus
The mechanism of action of CF3-Phenol is not well understood. However, it is believed that CF3-Phenol interacts with proteins and enzymes in the body, leading to changes in their activity. CF3-Phenol has been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects
CF3-Phenol has been shown to have various biochemical and physiological effects. CF3-Phenol has been shown to have antioxidant activity, which can protect cells from oxidative stress. CF3-Phenol has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. CF3-Phenol has been shown to have antifungal activity, which can inhibit the growth of certain fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CF3-Phenol is that it is readily available and easy to synthesize. CF3-Phenol is also stable and can be stored for long periods without degradation. However, CF3-Phenol has some limitations for lab experiments. CF3-Phenol is toxic and can be harmful if ingested or inhaled. CF3-Phenol also has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
CF3-Phenol has potential applications in various fields, and future research should focus on exploring these applications. One area of research could be the use of CF3-Phenol as a ligand in the synthesis of metal complexes. Another area of research could be the use of CF3-Phenol in the synthesis of pharmaceuticals and agrochemicals. Future research should also focus on understanding the mechanism of action of CF3-Phenol and its potential applications in medicine.
Synthesemethoden
The synthesis of CF3-Phenol involves the reaction of 4-chloro-5-(trifluoromethyl)-1H-pyrazole with phenol in the presence of a base. The reaction takes place at a high temperature and produces CF3-Phenol as a white solid. This synthesis method has been optimized to achieve a high yield of CF3-Phenol.
Wissenschaftliche Forschungsanwendungen
CF3-Phenol has been extensively studied for its potential applications in various fields. One of the significant applications of CF3-Phenol is in the field of organic synthesis. CF3-Phenol is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. CF3-Phenol is also used as a ligand in the synthesis of metal complexes.
Eigenschaften
IUPAC Name |
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-8(5-3-1-2-4-6(5)17)15-16-9(7)10(12,13)14/h1-4,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVUDLHYXBXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)

![1-benzyl-5-tert-butyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6006562.png)
![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-5-nitrophenyl)-1H-pyrrol-3-yl]-N-phenylacrylamide](/img/structure/B6006587.png)
![3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6006593.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![1-(3-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}propyl)-2-pyrrolidinone](/img/structure/B6006599.png)

![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)


![N,2,3-trimethyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-6-quinoxalinecarboxamide](/img/structure/B6006630.png)